2-Cyclohexen-1-amine
Description
2-Cyclohexen-1-amine is an unsaturated cyclohexane derivative containing an amine group at position 1 and a double bond between carbons 2 and 2. Its molecular formula is C₆H₁₁N, with a molecular weight of 97.16 g/mol. The compound’s structure allows for diverse chemical reactivity, including nucleophilic substitution and hydrogenation, making it valuable in organic synthesis and pharmaceutical intermediates . Derivatives of this compound often feature substituents such as methyl, isopropyl, or aromatic groups, which alter physical properties and reactivity (e.g., 2-Methyl-2-cyclohexen-1-amine, C₇H₁₃N, 111.19 g/mol) .
Structure
3D Structure
Properties
IUPAC Name |
cyclohex-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYMGUSQXQEHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-cyclohexen-1-amine derivatives with structurally related compounds:
Key Observations :
- Steric and Electronic Effects : Methyl substituents at C2 (e.g., 2-Methyl-2-cyclohexen-1-amine) increase steric hindrance, reducing reactivity in bulky electrophilic reactions compared to unsubstituted analogs .
- Regioselectivity : 3-Methyl-2-cyclohexen-1-amine favors reactions at C6 due to electron-donating methyl effects, whereas 2-methyl derivatives prioritize C4 .
- Functional Group Diversity: Introducing a ketone (3-Amino-2-cyclohexen-1-one) enables conjugation between the amine and carbonyl, enhancing stability but reducing nucleophilicity .
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